molecular formula C14H17N3O2 B3044902 Benzamide, N-[1-[(cyanoamino)carbonyl]-3-methylbutyl]-, (S)- (9CI) CAS No. 100551-53-9

Benzamide, N-[1-[(cyanoamino)carbonyl]-3-methylbutyl]-, (S)- (9CI)

Cat. No.: B3044902
CAS No.: 100551-53-9
M. Wt: 259.3 g/mol
InChI Key: CQGPHMXCTUVFJQ-LBPRGKRZSA-N
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Description

Benzamide, N-[1-[(cyanoamino)carbonyl]-3-methylbutyl]-, (S)- (9CI) is a complex organic compound with a unique structure that includes a benzamide core and a cyanoamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[1-[(cyanoamino)carbonyl]-3-methylbutyl]-, (S)- typically involves the condensation of benzamide with a suitable cyanoamino carbonyl precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[1-[(cyanoamino)carbonyl]-3-methylbutyl]-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce benzamide derivatives with additional oxygen-containing groups, while reduction may yield simpler benzamide derivatives .

Scientific Research Applications

Benzamide, N-[1-[(cyanoamino)carbonyl]-3-methylbutyl]-, (S)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-[1-[(cyanoamino)carbonyl]-3-methylbutyl]-, (S)- involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzamide, N-[1-[(cyanoamino)carbonyl]-3-methylbutyl]-, (S)- include other benzamide derivatives with different functional groups. These can include:

Uniqueness

This makes it a valuable compound for various scientific and industrial purposes .

Properties

CAS No.

100551-53-9

Molecular Formula

C14H17N3O2

Molecular Weight

259.3 g/mol

IUPAC Name

N-[(2S)-1-(cyanoamino)-4-methyl-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C14H17N3O2/c1-10(2)8-12(14(19)16-9-15)17-13(18)11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

CQGPHMXCTUVFJQ-LBPRGKRZSA-N

SMILES

CC(C)CC(C(=O)NC#N)NC(=O)C1=CC=CC=C1

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC#N)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC#N)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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